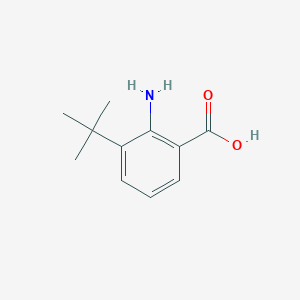

2-Amino-3-tert-butylbenzoic acid

Descripción

Significance of Aminobenzoic Acid Derivatives in Contemporary Chemical Synthesis

Aminobenzoic acids and their derivatives are a class of organic compounds that have garnered significant attention in the field of chemical synthesis due to their versatile biological activities. These compounds serve as crucial building blocks for the synthesis of a wide array of more complex molecules. Their structures, featuring both an amino group and a carboxylic acid group attached to a benzene (B151609) ring, allow for a variety of chemical modifications, making them ideal starting materials for creating new therapeutic agents and other functional materials. researchgate.netscholarsresearchlibrary.com

The inherent reactivity of the amino and carboxylic acid groups enables the formation of amides, esters, and other derivatives, providing a pathway to a diverse range of chemical entities. scholarsresearchlibrary.comtandfonline.com For instance, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized and explored for their potential as antioxidants and cholinesterase inhibitors. researchgate.net Furthermore, the simple chemical modification of p-aminobenzoic acid (PABA) has been shown to yield Schiff bases with notable antibacterial, antimycobacterial, and antifungal properties, as well as cytotoxic activity against cancer cell lines. nih.gov The wide spectrum of biological activities associated with aminobenzoic acid derivatives, including antifungal, antibacterial, antimalarial, and anti-inflammatory properties, underscores their importance in medicinal chemistry and drug discovery. researchgate.net

Contextualization of tert-Butyl Substituents in Aromatic Systems

The introduction of a tert-butyl group onto an aromatic ring significantly influences the molecule's physical and chemical properties. The tert-butyl group, with its bulky three-dimensional structure, exerts a notable steric effect, which can direct the course of chemical reactions. researchgate.netwikipedia.org This steric hindrance can shield reactive sites on the aromatic ring, thereby enhancing the kinetic stability of the compound. researchgate.net

Beyond steric effects, the tert-butyl group also influences the electronic properties of the aromatic system. It is considered an electron-donating group through an inductive effect, which arises from the flow of electron density from the sp3-hybridized carbon of the tert-butyl group to the sp2-hybridized carbon of the aromatic ring. stackexchange.com This electron-donating nature can activate the aromatic ring towards electrophilic substitution reactions. stackexchange.com For example, the nitration of tert-butylbenzene (B1681246) proceeds slightly faster than that of benzene, with a preference for substitution at the para and ortho positions, consistent with the directing effect of the tert-butyl group. stackexchange.com

Furthermore, the presence of a tert-butyl group can improve the solubility of aromatic compounds in organic solvents, a property that is particularly beneficial in synthetic chemistry, such as in carbohydrate synthesis where it can prevent the insolubility issues caused by π-stacking of aromatic protecting groups. nih.govacs.org

Current Research Landscape and Scholarly Interest in 2-Amino-3-tert-butylbenzoic Acid

While extensive research exists for aminobenzoic acids and tert-butylated compounds in general, specific scholarly investigation into this compound appears to be more limited. The unique substitution pattern of this molecule, with an amino group and a bulky tert-butyl group positioned ortho to each other, presents an interesting case for studying the interplay of steric and electronic effects on its reactivity and potential applications.

The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group makes this compound a valuable building block in medicinal chemistry for the synthesis of more complex bioactive molecules. vulcanchem.com Preliminary research suggests that the butyl substituent may enhance its efficacy against certain fungal strains, indicating its potential as a candidate for developing new antifungal agents. vulcanchem.com Structure-activity relationship studies are crucial in this area to understand how modifications to the benzene ring can influence its interaction with biological targets like enzymes or receptors, potentially leading to the design of more potent and selective derivatives. vulcanchem.com The compound is listed in chemical supplier catalogs, indicating its availability for research purposes. chemicalbook.com

Compound Data

| Property | Value |

| IUPAC Name | 2-Amino-3-(2-methyl-2-propanyl)benzoic acid |

| CAS Number | 917874-35-2 chemicalbook.com |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNAVMCVYYHOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435621 | |

| Record name | 2-amino-3-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917874-35-2 | |

| Record name | 2-amino-3-tert-butylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 2 Amino 3 Tert Butylbenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of 2-amino-3-tert-butylbenzoic acid is a primary site for a variety of chemical transformations, including esterification, amide bond formation, and reduction. However, the proximity of the bulky tert-butyl group often necessitates tailored reaction conditions to overcome steric challenges.

The esterification of this compound is significantly affected by the "ortho effect," where the bulky tert-butyl group at the ortho position sterically hinders the approach of an alcohol to the carboxylic acid group. This steric inhibition of resonance can also alter the acidity of the carboxylic acid, influencing its reactivity.

Standard Fischer esterification conditions, which typically involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may result in low yields or require prolonged reaction times. More effective methods often involve the use of more reactive alkylating agents or activation of the carboxylic acid. For instance, the synthesis of the methyl ester of the structurally similar 2-amino-3-methylbenzoic acid has been achieved in high yield by reaction with methyl iodide in the presence of a base like cesium carbonate guidechem.com. This method avoids the direct nucleophilic attack of a bulky alcohol, instead utilizing an electrophilic methyl source.

| Starting Material Analogue | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | Methyl iodide, Cesium carbonate | N,N-Dimethylformamide (DMF) | Room temperature, 18 h | Methyl 2-amino-3-methylbenzoate | 92% guidechem.com |

| General Amino Acids | tert-Butanol, Isobutylene, Sulfuric acid | - | Autoclave | tert-Butyl ester | Poor (35%) google.com |

| N-protected Amino Acids | tert-Butanol, Boron trifluoride diethyl etherate, Magnesium sulfate | - | - | tert-Butyl ester | Good researchgate.net |

The formation of an amide bond from this compound presents similar steric challenges as esterification. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt), can be less effective due to the hindered nature of the carboxylic acid.

To achieve efficient amide bond formation, more potent activating agents or modified protocols are often necessary. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with HOBt and an activating agent like 4-dimethylaminopyridine (DMAP) can enhance the reactivity of the carboxylic acid, facilitating the coupling with amines nih.govresearchgate.net. This approach is particularly useful for coupling with electron-deficient or sterically hindered amines. The reaction proceeds through a highly reactive acyliminium ion intermediate, which is more susceptible to nucleophilic attack by the amine nih.gov.

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Aromatic Carboxylic Acid | Electron Deficient Aniline | EDC, DMAP, HOBt (catalytic), DIPEA | Acetonitrile | 23 °C, 42 h | Good to Excellent nih.gov |

| N-Boc-Proline | L-Phenylalanine | DCC, HOBt | CH2Cl2 then THF-H2O | - | - nih.gov |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-amino-3-(tert-butyl)phenyl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing carboxylic acids to alcohols byjus.commasterorganicchemistry.comyoutube.com. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF). The mechanism involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate, followed by reduction to the alcohol.

Alternatively, bulkier reducing agents like lithium tri-tert-butoxyaluminum hydride can be used for the selective reduction of more reactive carboxylic acid derivatives, such as acid chlorides, to aldehydes masterorganicchemistry.com. This suggests that conversion of this compound to its acid chloride, followed by reduction, could be a viable route to the corresponding aldehyde.

Reactions at the Amino Group

The amino group of this compound is a nucleophilic center that can participate in a variety of functionalization reactions. The steric hindrance from the ortho-tert-butyl group can influence the accessibility of the nitrogen atom to electrophiles.

The amino group can undergo N-alkylation and N-acylation to introduce various substituents. N-alkylation of anilines, including sterically hindered ones, can be achieved using various methods. For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of NH4Br has been reported to be effective even for ortho-methyl substituted anilines nih.gov. Transition metal-catalyzed N-alkylation of anilines with alcohols is another common strategy researchgate.netacs.orgnih.gov.

N-acylation can be readily achieved using acylating agents such as acetic anhydride or acetyl chloride orientjchem.org. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. The N-acylation of the amino group can also be a key step in the synthesis of various heterocyclic compounds.

| Aniline Substrate | Alkylating Agent | Catalyst/Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| ortho-Methyl Aniline | 4-Hydroxybutan-2-one | NH4Br, Visible light (50 W, 420 nm) | Hexane | Room temperature, 12 h | 95% nih.gov |

| Aniline | Benzyl Alcohol | CoNx@NC catalyst, tert-BuOK | Toluene | 140 °C, 18-24 h | - researchgate.net |

| 2-Methylaniline | Benzyl Alcohol | NHC-Ir(III) complex, KOtBu | - | 120 °C, 24 h | 65% nih.gov |

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under acidic or basic catalysis and involves the removal of water. The steric bulk of the tert-butyl group may slow down the rate of imine formation.

The synthesis of N-tert-butanesulfinyl imines from aldehydes and tert-butanesulfinamide is a well-established method for creating chiral imines that are versatile intermediates in asymmetric synthesis nih.govnih.gov. While this involves a different type of amine, the principles of imine formation are similar. The reaction of this compound with an aldehyde like benzaldehyde would be expected to proceed, likely requiring heating and azeotropic removal of water to drive the equilibrium towards the imine product.

Acylation and Alkylation of the Amine Moiety

The amine moiety of this compound serves as a primary site for derivatization through acylation and alkylation reactions. These transformations are fundamental in synthesizing a variety of derivatives, though the reaction kinetics and yields are significantly influenced by the steric hindrance imposed by the adjacent ortho-tert-butyl group.

Acylation: The amino group can be readily acylated using standard reagents such as acid anhydrides or acyl chlorides to form the corresponding amides. For instance, reaction with acetic anhydride can yield N-acetyl-2-amino-3-tert-butylbenzoic acid. google.com Anthranilic acids are known to undergo such transformations, often as a preliminary step in the synthesis of heterocyclic compounds like benzoxazones. google.comresearchgate.net However, the bulky tert-butyl group at the C3 position sterically hinders the approach of the acylating agent to the C2-amino group. This steric impediment can necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to the acylation of unhindered anthranilic acid. researchgate.net

Alkylation: N-alkylation of the amine is generally more challenging than acylation. Direct alkylation of anthranilic acids often requires drastic reaction conditions and may be complicated by competing O-alkylation at the carboxylate. core.ac.ukscielo.br The steric crowding around the nitrogen atom in this compound further exacerbates this difficulty. The presence of the ortho-tert-butyl group significantly shields the nitrogen lone pair, reducing its nucleophilicity and accessibility to alkylating agents. researchgate.net While methods for N-alkylation of anthranilic acids exist, they often involve the use of strong bases and specialized reagents, and yields can be variable depending on the steric bulk of both the substrate and the alkylating agent. scielo.brscielo.br

| Reaction Type | Typical Reagent | Expected Product | Reactivity Considerations |

| Acylation | Acetic Anhydride | N-acetyl-2-amino-3-tert-butylbenzoic acid | Feasible, but potentially slower than unhindered analogs due to steric hindrance. |

| Alkylation | Alkyl Halide | N-alkyl-2-amino-3-tert-butylbenzoic acid | Difficult due to severe steric hindrance and reduced nucleophilicity of the amine. |

Transformations Involving the Aromatic Ring

The reactivity of the aromatic nucleus in electrophilic substitution reactions is primarily controlled by the powerful activating and directing effects of the amino group, modulated by the deactivating carboxyl group and the steric bulk of the tert-butyl substituent.

The aromatic ring of this compound, being substituted with an electron-donating amino group, is activated towards oxidation. However, anilines are often sensitive to oxidizing agents, which can lead to the formation of complex mixtures of products, including quinone-like structures, or even ring degradation under harsh conditions. nih.gov

Studies on the oxidation of sterically hindered anilines, such as 2,4,6-tri-tert-butylaniline, have shown that the initial step often involves the abstraction of a hydrogen atom from the amino group to form an anilino radical. cdnsciencepub.comcapes.gov.br This radical can then participate in further reactions. In the context of this compound, strong oxidants are likely to be non-selective. The reaction rate is generally increased by electron-donating groups and decreased by electron-withdrawing groups. nih.gov The presence of both types of groups on the ring, along with significant steric hindrance, makes predicting the precise outcome of oxidation challenging without specific experimental data. It is plausible that under controlled conditions, oxidation could be directed, but aggressive oxidation would likely lead to decomposition.

For electrophilic aromatic substitution, the directing effects of the three substituents determine the position of attack for an incoming electrophile. The -NH₂ group is a powerful ortho, para-director, the -COOH group is a meta-director, and the -t-Bu group is a weak ortho, para-director. masterorganicchemistry.com The activating influence of the amino group is dominant, making the ring more reactive than benzene (B151609), and it will primarily direct incoming electrophiles to the positions ortho and para to it (C4 and C6).

Position C4: This position is para to the strongly activating -NH₂ group and meta to the deactivating -COOH group. This combination of electronic effects makes it a highly favorable site for substitution.

Position C6: This position is ortho to the strongly activating -NH₂ group and meta to the deactivating -COOH group. This also makes it an electronically favorable site.

Position C5: This position is meta to the -NH₂ group and ortho to the -COOH group, making it electronically disfavored. Furthermore, it is flanked by the bulky tert-butyl group, making it sterically inaccessible.

Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions. The final product distribution between C4 and C6 would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent groups potentially influencing the outcome.

| Substituent | Electronic Effect | Directing Effect |

| -NH₂ | Activating | ortho, para |

| -COOH | Deactivating | meta |

| -C(CH₃)₃ | Weakly Activating | ortho, para |

| C6 | ortho (Activated) | meta (Favored) | para (Favored) | Favorable |

Stereoelectronic and Steric Hindrance Effects on Reactivity

The unique 1,2,3-substitution pattern in this compound gives rise to significant stereoelectronic and steric effects, collectively known as the "ortho effect," which modulate the reactivity of both the carboxyl and amino groups. wikipedia.orgwordpress.com

Effect on the Carboxyl Group (Steric Inhibition of Resonance - SIR): The bulky tert-butyl group at the C3 position creates substantial steric strain with the adjacent carboxylic acid group at C1. vedantu.comquora.com To alleviate this strain, the -COOH group is forced to twist out of the plane of the benzene ring. cgchemistrysolutions.co.in This loss of coplanarity disrupts the resonance between the carboxyl group's π-system and the aromatic ring. A key consequence of this SIR effect is an increase in the acidity of the benzoic acid. wikipedia.orgvedantu.com By inhibiting resonance with the electron-donating ring system, the carboxylate anion formed upon deprotonation is stabilized, making the parent acid a stronger acid than its meta and para isomers where such steric clash does not occur. researchgate.net

Effect on the Amine Moiety (Steric Inhibition of Protonation - SIP): A similar steric effect influences the basicity of the amino group. The tert-butyl group at C3 sterically hinders the lone pair of electrons on the nitrogen atom of the C2-amino group. This physical obstruction makes it more difficult for a proton to approach and bond with the nitrogen. vedantu.com Furthermore, upon protonation, the nitrogen atom rehybridizes from sp² to sp³, and the resulting -NH₃⁺ group requires more space. This increases the steric repulsion with the adjacent tert-butyl group, destabilizing the conjugate acid. wordpress.comcgchemistrysolutions.co.in This phenomenon, known as SIP, results in this compound being a significantly weaker base than aniline or less hindered anthranilic acids. vedantu.com

These steric effects also have a profound impact on reaction rates. As noted previously, reactions involving the amino (acylation, alkylation) or carboxyl groups (esterification) will be slower due to the steric shielding by the neighboring tert-butyl group. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Tert Butylbenzoic Acid

Quantum Chemical Calculations

No specific studies utilizing Density Functional Theory (DFT) to determine the ground state geometries and electronic structure of 2-Amino-3-tert-butylbenzoic acid have been found in the reviewed literature. DFT is a widely used computational method for investigating the electronic properties of molecules, but its application to this specific compound has not been reported.

There are no available data on the selection of basis sets for computational studies of this compound. The choice of a basis set, such as the commonly used B3LYP/6-311G+(2d,p), is a critical aspect of computational chemistry that influences the accuracy and efficiency of the calculations. Without specific research, the optimal basis set for this molecule remains undetermined.

A molecular orbital analysis, including the calculation of HOMO-LUMO energies and the density of states for this compound, has not been reported in the scientific literature. This type of analysis is essential for understanding the chemical reactivity and electronic transitions of a molecule.

Spectroscopic Parameter Prediction

No theoretical simulations of the infrared and Raman spectra for this compound are available. Such simulations are valuable for interpreting experimental spectroscopic data and assigning vibrational modes.

There are no published studies on the calculation of NMR chemical shifts for this compound using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations are instrumental in predicting and confirming the structure of a molecule by correlating theoretical data with experimental NMR spectra.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

The provided outline requests a deep dive into several advanced computational topics. These include:

Intermolecular Interactions and Supramolecular Assembly: A comprehensive analysis of hydrogen bonding through methods like Natural Bond Orbital (NBO) and Hirshfeld surface analysis, as well as an exploration of pi-stacking and van der Waals interactions.

Molecular Mechanics: Investigations into torsional tautomerism, proton transfer mechanisms, and crystal packing, including void analysis.

Advanced Modeling: Studies involving molecular dynamics, conformational analysis, and the development of QSAR models.

The lack of specific research on this compound prevents a scientifically accurate and detailed discussion on these points. General knowledge about substituted benzoic acids can provide a theoretical framework, but it would not constitute the specific, data-driven article requested. For instance, one could surmise the potential for hydrogen bonding between the amino and carboxylic acid groups, or the influence of the bulky tert-butyl group on crystal packing. However, without concrete data from peer-reviewed studies, such a discussion would be speculative and not meet the required standard of a professional, authoritative article based on diverse sources.

Similarly, creating data tables on hydrogen bond donors and acceptors or other computational properties would be impossible without access to studies that have performed these calculations on this compound.

Therefore, while the field of computational chemistry is robust and actively applied to a wide range of molecules, it appears that this compound has not yet been a specific subject of in-depth theoretical investigation. The information required to populate the detailed structure of the requested article is not present in the available scientific literature.

In Silico Docking Studies for Molecular Recognition and Binding Patterns

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. numberanalytics.comnih.gov This method is instrumental in drug discovery and materials science for understanding molecular recognition and binding patterns at an atomic level. nih.gov While specific docking studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of molecular docking can be applied to hypothesize its binding behavior with various protein targets.

The process involves preparing the 3D structures of the ligand (this compound) and the target protein, followed by a computational simulation to predict the binding mode and affinity. numberanalytics.comgenomachub.com The results are then analyzed to understand the interactions driving the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. youtube.com

Detailed Research Findings

Given the absence of direct research, we can extrapolate potential research findings based on the structure of this compound and docking studies of analogous compounds. The key functional groups of the molecule—the amino group (-NH2), the carboxylic acid group (-COOH), and the bulky tert-butyl group—would dictate its binding characteristics. The amino and carboxylic acid groups are capable of forming strong hydrogen bonds, which are crucial for the specificity and stability of ligand-protein interactions. researchgate.net The tert-butyl group, being large and nonpolar, would likely engage in hydrophobic interactions, which are significant for anchoring the ligand within a protein's binding pocket. researchgate.netnih.gov

A hypothetical docking study of this compound against a potential protein target, for instance, a kinase or a protease, would likely yield results similar to those presented in the following illustrative table. The binding affinity, typically represented by a docking score or binding energy in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. researchgate.netstackexchange.com The analysis would also identify the specific amino acid residues of the protein that interact with the ligand. researchgate.net

Hypothetical Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase A | -8.5 | ASP166, GLU170 | Hydrogen Bond with -COOH |

| LYS72 | Hydrogen Bond with -NH2 | ||

| VAL57, LEU173 | Hydrophobic with tert-butyl | ||

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355 | Hydrogen Bond with -COOH |

| HIS90 | Hydrogen Bond with -NH2 | ||

| LEU352, VAL534 | Hydrophobic with tert-butyl |

This table is a hypothetical representation to illustrate the potential outcomes of a molecular docking study and is not based on published experimental data for this specific compound.

The interpretation of such results would suggest that this compound has the potential to bind to specific protein targets through a combination of hydrogen bonding and hydrophobic interactions. researchgate.net The precise nature and strength of these interactions would depend on the topology and chemical environment of the protein's binding site. Further computational studies, such as molecular dynamics simulations, could then be employed to validate the stability of the predicted binding poses. nih.gov

Emerging Research Applications and Future Directions for 2 Amino 3 Tert Butylbenzoic Acid

Advanced Organic Synthesis and Method Development

While direct catalytic applications for 2-Amino-3-tert-butylbenzoic acid are not prominent in the literature, the broader class of aminobenzoic acid derivatives has been studied for its role in catalysis and synthesis.

Catalytic Applications and Ligand Design

Aminobenzoic acids are recognized as versatile building blocks in medicinal chemistry and for the synthesis of various organic compounds. mdpi.commdpi.com Their bifunctional nature, possessing both an amino and a carboxylic acid group, allows for diverse chemical modifications, making them suitable for creating novel molecules with potential therapeutic applications. mdpi.com

In the context of catalysis, the precise positioning of substrates is critical. Studies on how aminobenzoic acid derivatives interact with the catalytic center of ribosomes show that their rigid aromatic structure can hinder the "induced fit" mechanism necessary for efficient amide bond formation. nih.gov The specific geometry of these molecules can block key nucleotide rearrangements, providing a structural basis for understanding limitations in catalytic efficiency. nih.gov This research underscores the importance of molecular geometry in designing catalysts and ligands, a principle that would apply to this compound.

Development of Novel Reaction Pathways

The development of novel synthetic routes often utilizes fundamental building blocks. For instance, p-aminobenzoic acid (PABA) is a well-established precursor in the synthesis of folic acid and other therapeutic agents. mdpi.commdpi.com It is commercially produced via the catalytic hydrogenation of 4-nitrobenzoic acid. nih.gov The reactivity of both the amino and carboxyl groups allows it to be a key component in creating diverse molecular structures. mdpi.com

Materials Science Research and Polymer Chemistry

In materials science, the tert-butyl group and the benzoic acid structure are known to impart specific properties to polymers and resins. Research in this area has heavily focused on the para-isomer, 4-tert-butylbenzoic acid (PTBBA).

| Component | Role in Polymer Synthesis |

| p-tert-butylbenzoic Acid | Enhances thermal stability and chemical resistance. ontosight.ai |

| Fatty Acids / Tall-Oil | Forms the polymer backbone, influencing flexibility. ontosight.ai |

| Glycerol / Pentaerythritol | Act as cross-linking agents to increase strength. ontosight.ai |

| Phthalic Anhydride | Participates in ester linkage formation. ontosight.ai |

Influence on Material Properties (e.g., Solubility, Self-Assembly, Conductivity)

The properties of PTBBA make it a valuable additive in polymer formulations. It possesses excellent thermal stability and is highly soluble in many organic solvents, which allows it to be integrated into a wide range of materials. vinatiorganics.com Its primary function is often to regulate the molecular weight of polyesters and to act as a nucleating agent for polypropylene. penpet.com The introduction of the bulky tert-butyl group can influence the packing and assembly of polymer chains, thereby modifying the final material's properties.

Medicinal Chemistry and Chemical Biology Investigations

The strategic incorporation of specific substituents on a core scaffold can profoundly influence the biological activity and pharmacokinetic profile of a molecule. The unique arrangement of the amino, carboxylic acid, and tert-butyl groups in this compound makes it an intriguing candidate for medicinal chemistry and chemical biology investigations.

Scaffold Design for Enzyme or Receptor Modulators

Anthranilic acid and its analogs are recognized as "privileged" scaffolds in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov These derivatives have been successfully developed into drugs for various diseases, showcasing their versatility. nih.gov The introduction of a tert-butyl group at the 3-position of the anthranilic acid core, as seen in this compound, can serve to orient the other functional groups in a specific three-dimensional arrangement, which can be crucial for binding to the active site of an enzyme or the binding pocket of a receptor.

The bulky tert-butyl group can act as a "molecular anchor," fitting into hydrophobic pockets within a protein target. This can lead to enhanced binding affinity and selectivity. For instance, in the design of inhibitors for enzymes with lipophilic subpockets, the tert-butyl group can provide a significant boost in potency. While direct studies on this compound as a primary scaffold are limited, its potential can be inferred from the broader class of anthranilic acid derivatives that have shown a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.gov

Table 1: Potential Biological Targets for Scaffolds Based on this compound

| Target Class | Potential Application | Rationale for a tert-Butyl-Substituted Scaffold |

| Kinases | Anticancer | The tert-butyl group can occupy hydrophobic regions often present in the ATP-binding site. |

| Proteases | Antiviral, Anti-inflammatory | The bulky group can provide steric hindrance to influence substrate binding and improve selectivity. |

| G-protein coupled receptors (GPCRs) | Various therapeutic areas | The lipophilic nature of the tert-butyl group can enhance interactions with transmembrane domains. |

| Nuclear Receptors | Metabolic Diseases, Inflammation | The substituent can influence the conformation of the ligand-binding domain, leading to agonistic or antagonistic activity. |

Structure-Based Design Principles for Targeted Interactions

Structure-based drug design relies on the three-dimensional structure of a biological target to design molecules that can bind with high affinity and specificity. The defined geometry of this compound makes it a valuable building block in this approach. The relative positions of the amino and carboxylic acid groups allow for the formation of key hydrogen bonds and salt bridges with amino acid residues in a target protein.

The tert-butyl group, with its significant steric bulk, can be exploited to achieve selectivity for a particular target over closely related proteins. For example, if a family of enzymes has similar active sites but differs in the size of a nearby hydrophobic pocket, a molecule incorporating the this compound scaffold could be designed to selectively bind to the enzyme with the larger pocket. Recent studies on related 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have demonstrated the successful application of structure-based design to develop selective inhibitors, highlighting the potential of this chemical class. nih.gov

Pharmacokinetic Property Modulation through tert-Butyl Group Incorporation (Theoretical)

The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. The incorporation of a tert-butyl group can have a profound, albeit complex, impact on these properties.

Computational Drug Discovery and AI-Assisted Design Approaches

In recent years, computational methods and artificial intelligence (AI) have become indispensable tools in drug discovery, accelerating the identification and optimization of new drug candidates. While specific computational studies on this compound are not widely reported, its well-defined structure makes it an ideal candidate for such in silico approaches.

Virtual screening of large compound libraries is a common computational technique used to identify potential "hits" for a particular biological target. This compound and its virtual derivatives could be included in these libraries to explore their potential as inhibitors or modulators of various proteins. AI and machine learning algorithms can be trained on existing data for anthranilic acid derivatives to predict the biological activities of new, untested compounds, including those based on the this compound scaffold. These AI models can help prioritize which derivatives to synthesize and test, saving time and resources. vulcanchem.comnih.gov

Interdisciplinary Research Opportunities

The unique chemical properties of this compound also open up avenues for interdisciplinary research beyond medicinal chemistry. The presence of both an amino group and a carboxylic acid group makes it a suitable monomer for the synthesis of novel polymers. The bulky tert-butyl group could impart unique physical properties to these polymers, such as increased thermal stability or altered solubility.

In materials science, there is a growing interest in developing new organic materials with specific electronic or optical properties. The aromatic nature of this compound, combined with the electronic influence of its substituents, suggests that it could be a precursor for the synthesis of novel dyes, liquid crystals, or components of organic light-emitting diodes (OLEDs). The exploration of its metal complexes could also lead to new catalysts or materials with interesting magnetic properties. The broader class of aminobenzoic acids has been investigated for their ability to bind to DNA, suggesting potential applications in biotechnology and diagnostics. achemblock.com

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-tert-butylbenzoic acid, and how can reaction conditions be optimized?

A common approach involves introducing the tert-butyl group via Friedel-Crafts alkylation or tert-butoxycarbonyl (Boc) protection strategies. For example, tert-butyl-substituted aromatic amines can undergo carboxylation under controlled pH (e.g., using CO₂ in basic media) to yield the benzoic acid derivative . Optimization includes adjusting reaction temperature (e.g., 80–100°C for Boc deprotection) and solvent polarity (e.g., DMF for solubility of intermediates). Orthogonal protection of the amino group with Boc or Fmoc may prevent side reactions during synthesis .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR resolve the tert-butyl group’s distinctive singlet at ~1.3 ppm () and 29–35 ppm (). Aromatic protons appear as a multiplet between 6.5–8.0 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 222.149 for C _{15}NO).

- X-ray Crystallography : Resolves steric effects of the tert-butyl group on the aromatic ring’s planarity, critical for structure-activity studies .

Q. How does the tert-butyl substituent influence the compound’s physicochemical properties?

The bulky tert-butyl group increases steric hindrance, reducing solubility in polar solvents but enhancing thermal stability (e.g., mp ~150–160°C). It also stabilizes the molecule against oxidative degradation, as seen in analogs like 3,4,5-trimethoxyanthranilic acid . Computational studies (e.g., DFT) can model electronic effects, showing decreased electron density at the carboxyl group due to the tert-butyl group’s inductive effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from impurities or tautomeric forms. For example:

- IR Spectroscopy : A carbonyl stretch at ~1680 cm may shift if the carboxyl group participates in hydrogen bonding. Validate via pH-dependent FTIR in DO .

- HPLC-MS : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to separate isomers or degradation products. Compare retention times with synthetic standards .

- Iterative Refinement : Cross-validate data with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .

Q. What strategies are effective for studying the biological activity of this compound?

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays. The tert-butyl group may enhance binding to hydrophobic pockets .

- Microbial Resistance Studies : Test against Gram-negative bacteria (e.g., E. coli), where the compound’s logP (~2.5) affects membrane permeability .

- Metabolic Stability : Use hepatic microsomes to assess oxidation pathways. The tert-butyl group may reduce cytochrome P450-mediated metabolism compared to methyl analogs .

Q. How do substituent variations (e.g., halogenation) impact the compound’s reactivity in further derivatization?

- Electrophilic Aromatic Substitution : Fluorine or chlorine at the 4-position directs electrophiles to the 5-position. Monitor regioselectivity via NMR or LC-MS .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh)) and optimized microwave conditions (100°C, 30 min) to preserve the tert-butyl group .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in thermal stability data across studies?

- Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures under inert (N) vs. oxidative (air) atmospheres.

- Thermogravimetric Analysis (TGA) : Correlate weight loss profiles with synthetic purity (e.g., ≥95% purity reduces decomposition variability) .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.